molecular formula C10H10ClN3O B14887005 5-Chloro-2-morpholinonicotinonitrile

5-Chloro-2-morpholinonicotinonitrile

Cat. No.: B14887005
M. Wt: 223.66 g/mol
InChI Key: BNTCSMIBVLDKPI-UHFFFAOYSA-N
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Description

5-Chloro-2-morpholinonicotinonitrile is an organic compound with the molecular formula C10H11ClN3O It is a derivative of nicotinonitrile, featuring a chlorine atom at the 5-position and a morpholine ring at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-morpholinonicotinonitrile typically involves the reaction of 5-chloronicotinonitrile with morpholine. The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-morpholinonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines or reduced derivatives.

    Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

5-Chloro-2-morpholinonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-morpholinonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the morpholine ring, which confer specific chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-chloro-2-morpholin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H10ClN3O/c11-9-5-8(6-12)10(13-7-9)14-1-3-15-4-2-14/h5,7H,1-4H2

InChI Key

BNTCSMIBVLDKPI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Cl)C#N

Origin of Product

United States

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